KX1-141 is a compound recognized for its role as an Src-protein tyrosine kinase inhibitor. This compound has garnered attention in scientific research due to its potential applications in reducing the ototoxic effects of cisplatin while maintaining its antitumor efficacy. KX1-141 is particularly significant in the fields of cancer research and auditory protection, making it a subject of interest in pharmacological studies .
KX1-141 is classified as a small-molecule inhibitor specifically targeting Src-protein tyrosine kinases. These kinases are critical in various signaling pathways associated with cell growth, differentiation, and survival. The compound's chemical structure and properties allow it to modulate these pathways effectively, contributing to its therapeutic potential .
The synthesis of KX1-141 involves several organic chemistry techniques. While specific details on the synthetic route are not extensively documented, it is generally produced through multi-step organic reactions that may include:
The precise conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are not detailed in available literature .
KX1-141's molecular formula is C₁₄H₁₅N₃O, with a specific structure that includes an indole moiety, which is characteristic of many kinase inhibitors. The structural data can be summarized as follows:
The compound's structure facilitates its interaction with the active site of Src-protein tyrosine kinases, inhibiting their activity effectively .
KX1-141 can undergo various chemical reactions typical of small-molecule inhibitors:
Understanding these reactions is essential for developing derivatives that could enhance efficacy or reduce side effects in therapeutic applications .
The mechanism by which KX1-141 exerts its effects involves the inhibition of Src-protein tyrosine kinases. By binding to these enzymes, KX1-141 disrupts signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition not only targets tumor growth but also has implications for protecting against cisplatin-induced ototoxicity, thereby preserving hearing function during cancer treatment .
KX1-141 exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations and its behavior in biological assays .
KX1-141 has several promising applications:
These applications highlight KX1-141's versatility as a research tool and therapeutic agent in oncology and otology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: